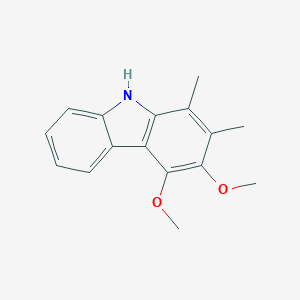

Carbazomycin A

Description

This compound is a natural product found in Streptomyces abikoensis, Streptomyces ehimensis, and Streptomyces luteoverticillatus with data available.

Propriétés

IUPAC Name |

3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZEVNLYSXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226111 | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-39-8 | |

| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymology of Carbazomycin a

Elucidation of Carbazomycin A Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for the biosynthesis of carbazole alkaloids are encoded within biosynthetic gene clusters (BGCs). While the specific BGC for this compound has been a subject of investigation, much of the understanding is derived from the well-characterized BGCs of structurally similar compounds like neocarazostatin A (nzs cluster) and carquinostatin A (cqs cluster). mdpi.comresearchgate.net A putative cbz gene cluster responsible for carbazomycin biosynthesis has been identified in Streptomyces luteoverticillatus. nih.govsecondarymetabolites.org

These clusters typically harbor a conserved set of genes encoding the core enzymatic machinery required for carbazole skeleton assembly. mdpi.com Key genes within these clusters include those for a thiamine diphosphate (ThDP)-dependent enzyme, a 3-ketoacyl-ACP synthase (KAS) III, an aromatase/cyclase, and an acyl carrier protein (ACP). mdpi.com For instance, the nzs cluster contains genes such as nzsH (ThDP-dependent enzyme), nzsJ (KAS III-like enzyme), nzsI (aromatase/cyclase), and nzsE (ACP). mdpi.comsecondarymetabolites.org Homologous genes, such as cqsB3, cqsB1, cqsB2, and cqsB6, are found in the cqs cluster, respectively. nih.govresearchgate.net The identification of a potential cbz cluster in Streptomyces luteosporeus NRRL 2401 has been crucial in proposing the biosynthetic pathway for carbazomycins A and B. nih.govnih.gov

Table 1: Key Homologous Genes in Carbazole Alkaloid Biosynthesis

| Function | Neocarazostatin A (nzs) | Carquinostatin A (cqs) | Proposed Carbazomycin (cbz) |

|---|---|---|---|

| ThDP-dependent enzyme | NzsH | CqsB3 | Cbz-H (putative) |

| KASIII-like enzyme | NzsJ | CqsB1 | Cbz-J (putative) |

| Aromatase/Cyclase | NzsI | CqsB2 | Cbz-I (putative) |

| Acyl Carrier Protein | NzsE | CqsB6 | - |

| Aminotransferase | NzsD | CqsB7 | Cbz-D (putative) |

| KAS III | NzsF | CqsB5 | - |

| Prenyltransferase | NzsG | CqsB4 | - |

| O-methyltransferase | - | - | CbzMT |

Precursor Incorporation Studies in Carbazomycin Biosynthesis

Tracer experiments have been fundamental in identifying the primary metabolic building blocks that contribute to the carbazole scaffold of this compound and related compounds. nih.gov

The indole ring, a defining feature of the carbazole nucleus, is derived from the amino acid L-tryptophan. nih.govmdpi.comnih.gov Isotope labeling studies have confirmed that the carbon skeleton of tryptophan is incorporated into the carbazole core. nih.govnii.ac.jp The biosynthetic pathway is initiated by the conversion of L-tryptophan to indole-3-pyruvate (IPA), a reaction catalyzed by an aminotransferase, such as CqsB7 in the carquinostatin A pathway. researchgate.netnih.gov

The remaining carbon atoms of the carbazole skeleton are supplied by pyruvate and acetate units. nih.govmdpi.com Tracer experiments have shown that pyruvate is a direct precursor, with its carbon atoms being incorporated into the structure. nih.govnii.ac.jpresearchgate.net Specifically, an acyloin condensation reaction between indole-3-pyruvate and pyruvate is a key initial step. researchgate.netnih.gov Acetate, in the form of acetyl-CoA, serves as the building block for the alkyl side chain attached to the carbazole ring. nih.govjst.go.jp In the biosynthesis of neocarazostatin A, two molecules of acetate are utilized. nih.gov

The formation of the alkyl side chain involves the intermediate 3-hydroxybutyryl-acyl carrier protein (3-HB-ACP). nih.govresearchgate.net This intermediate is synthesized from acetyl-CoA and malonyl-ACP. nih.govresearchgate.net In the neocarazostatin A pathway, the KAS III enzyme NzsF catalyzes the condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP. nih.gov This is then reduced by a FabG homolog to yield 3-HB-ACP. nih.govresearchgate.net While 3-hydroxybutyryl-CoA can also be an alternative substrate, 3-HB-ACP is considered the true precursor for carbazole biosynthesis. nih.gov The KASIII-like enzyme CqsB1 then catalyzes the decarboxylative condensation of the α-hydroxyl-β-keto acid intermediate with 3-HB-ACP. researchgate.net In the case of carbazomycin biosynthesis, it is proposed that CqsB1-like enzymes accept non-β-hydroxyl acyl substrates like acetyl-ACP. nih.govresearchgate.net

Pyruvate and Acetate Derivatives as Carbon Sources

Enzymatic Mechanisms in this compound Biosynthesis

The assembly of the this compound molecule is orchestrated by a series of enzymes with specific catalytic functions. The study of homologous enzymes in related pathways has been instrumental in understanding these mechanisms.

A crucial step in the biosynthesis of carbazole alkaloids is the carbon-carbon bond formation between the tryptophan-derived indole-3-pyruvate and pyruvate. This reaction is catalyzed by a thiamine diphosphate (ThDP)-dependent enzyme, exemplified by NzsH in the neocarazostatin A pathway and its homolog CqsB3 in the carquinostatin A pathway. mdpi.comresearchgate.netnih.gov

NzsH catalyzes an acyloin-type condensation, where indole-3-pyruvate acts as the donor and pyruvate serves as the acceptor, to generate an indole-containing α-hydroxy-β-keto acid intermediate. researchgate.netacs.orgsemanticscholar.org This enzymatic reaction is essential for the subsequent formation of the carbazole ring. nih.gov Genetic experiments have confirmed that the nzsH gene is indispensable for the biosynthesis of neocarazostatin A. nih.gov The substrate specificity of NzsH is relatively strict, with limited acceptance of pyruvate analogs like 2-oxobutyrate. semanticscholar.org This ThDP-dependent enzyme represents a unique group that utilizes indole-3-pyruvate for carboligation reactions. semanticscholar.org

Thiamine Diphosphate (ThDP)-Dependent Enzymes (e.g., NzsH/CqsB3)

Carboligation Reactions (e.g., Indole-3-pyruvate and Pyruvate Coupling)

The initial and pivotal step in the formation of the carbazomycin tricyclic nucleus is a carboligation reaction catalyzed by a thiamine diphosphate (ThDP)-dependent enzyme. researchgate.netmdpi.com In the biosynthetic pathways of carbazomycin and the related alkaloid neocarazostatin A, this reaction is performed by the enzyme NzsH or its homolog, CqsB3. researchgate.netresearchgate.netnih.gov

NzsH catalyzes an acyloin condensation between two α-keto acids: indole-3-pyruvate (IPA), which acts as the acyl donor, and pyruvate, which serves as the acyl acceptor. researchgate.netrsc.orgnih.gov This enzymatic process begins with the deamination of L-tryptophan to generate IPA. researchgate.netnih.gov NzsH then facilitates the C-C bond formation between these two precursors to produce an α-hydroxy-β-keto acid intermediate, which is essential for the subsequent assembly of the carbazole ring. researchgate.netnih.govrsc.org This specific carboligation between indole-3-pyruvate and pyruvate is a distinctive reaction catalyzed by this unique group of ThDP-dependent enzymes. rsc.orgnih.gov

Substrate Promiscuity and Biocatalytic Potential of NzsH

The ability of enzymes to accept alternative substrates, known as substrate promiscuity, is of significant interest for biocatalysis and the generation of novel chemical structures. mdpi.comnih.gov Studies on NzsH have revealed that it possesses a relatively narrow substrate range. rsc.org While it effectively utilizes pyruvate as the acceptor substrate, it can also recognize 2-oxobutyrate as an alternative, leading to the formation of a new carbazole derivative. rsc.orgnih.gov However, unlike many other ThDP-dependent enzymes, NzsH does not appear to accept a broad variety of other aldehydes or ketones. nih.gov

Despite this limitation in acceptor substrates, the donor substrate plasticity of NzsH has been explored. nih.gov By coupling NzsH with other enzymes in a biotransformation system, it has been shown to process various (aza)indole-3-pyruvate derivatives generated from different indole precursors. nih.gov This highlights the biocatalytic potential of NzsH to generate structurally diverse indole-containing acyloin derivatives, which are precursors to novel carbazole alkaloids. mdpi.comnih.gov The enzyme's unique ability to use indole-3-pyruvate as a donor in carboligation reactions marks it as a valuable tool for chemoenzymatic synthesis. rsc.orgnih.gov

Acyl Carrier Proteins (e.g., NzsE/CqsB6)

Acyl carrier proteins (ACPs) are small, acidic proteins that play a crucial role in the biosynthesis of fatty acids and polyketides by shuttling growing acyl chains between the active sites of enzyme domains. nih.gov In the biosynthesis of the related carbazole alkaloid neocarazostatin A, a standalone ACP, NzsE (a homolog of CqsB6), is a key enzyme required for the formation of the carbazole nucleus. researchgate.netnih.govresearchgate.net

However, a notable distinction in the this compound biosynthetic pathway is the apparent absence of a gene encoding a homologous discrete ACP like NzsE/CqsB6 within the identified cbz gene cluster. researchgate.netresearchgate.net This suggests a different mechanism for the delivery of the acyl chain substrate in carbazomycin biosynthesis compared to that of neocarazostatin A. It has been proposed that acetyl-CoA may be used directly as a substrate for transformation, or that another substrate such as 3-hydroxybutyryl-CoA could be utilized as an alternative to an ACP-tethered intermediate. researchgate.netresearchgate.net

3-Ketoacyl-ACP Synthase III (KASIII) Homologues (e.g., NzsJ/CqsB1)

3-Ketoacyl-ACP synthase III (KASIII) enzymes catalyze carbon-carbon bond formation, typically initiating fatty acid synthesis by condensing an acyl-CoA with malonyl-ACP. nih.govplos.org In carbazole alkaloid biosynthesis, KASIII homologues like NzsJ (a homolog of CqsB1) perform a related but distinct function. nih.gov These enzymes are described as FabH-like KASIII synthases. researchgate.netmdpi.com

NzsJ and its homologs mediate a critical decarboxylation-driven condensation step. mdpi.comresearchgate.net In the biosynthesis of carquinostatin, the KASIII-like enzyme CqsB1 catalyzes the condensation of the α-hydroxy-β-keto acid (formed by CqsB3/NzsH) with a 3-hydroxybutyryl-ACP (3-HB-ACP). nih.govresearchgate.net This forms an unstable indole intermediate that proceeds to the next cyclization step. nih.gov For carbazomycin biosynthesis specifically, it is suggested that the CqsB1-like enzyme likely accepts a non-β-hydroxyl acyl substrate, such as acetyl-ACP, which aligns with the final structure of this compound. nih.govresearchgate.net The analysis of substrate specificity suggests that the carbazole biosynthetic enzymes strictly recognize the β-hydroxy group on the acyl substrate in some pathways, but the enzymes in the carbazomycin pathway have adapted to utilize different precursors. nih.gov

O-Methyltransferase (CbzMT) Catalysis in this compound Formation

The final decorative steps in the biosynthesis of this compound are catalyzed by a specific O-methyltransferase, CbzMT. researchgate.netnih.gov Carbazomycins A and B are distinguished by the methylation pattern on the C3 and C4 positions of the carbazole nucleus. nih.govresearchgate.net Genetic manipulation has demonstrated that the cbzMT gene is essential for the production of both this compound and B. researchgate.netnih.gov CbzMT functions as a dimer and is responsible for the methylation of hydroxyl groups at these positions. researchgate.netnih.gov

Iterative Methylation at C3 and C4 Positions

The formation of this compound, which is dimethylated, from a dihydroxyl precursor involves a stepwise methylation process catalyzed by CbzMT. nih.gov In vitro biochemical assays have confirmed that CbzMT can act repeatedly on the hydroxyl groups at the C3 and C4 positions. researchgate.netnih.gov

The process likely involves the following steps:

CbzMT first methylates the dihydroxyl precursor (precarbazomycin) at one of the hydroxyl groups, producing the monomethylated Carbazomycin B. nih.gov

The enzyme then performs a second methylation on the remaining hydroxyl group of Carbazomycin B to yield the dimethylated this compound. nih.gov

Interestingly, while the monomethylated Carbazomycin B is not easily methylated, CbzMT shows a preference for the dimethylation of the initial dihydroxyl substrate directly to this compound, even though the conversion efficiency is low. researchgate.netnih.gov This iterative catalytic action on different sites of the substrate molecule expands the known capabilities of O-methyltransferases and provides a key tool for potentially engineering new carbazomycin derivatives. nih.gov

Enzymatic Preference and Efficiency Studies of CbzMT

The O-methyltransferase CbzMT is a pivotal enzyme in the terminal steps of carbazomycin biosynthesis, responsible for the methylation of the carbazole core. nih.gov This enzyme, which is active as a dimer, has been the subject of in vitro biochemical assays to determine its substrate preference and catalytic efficiency. nih.gov Studies have demonstrated that CbzMT catalyzes the iterative methylation of the hydroxyl groups at the C3 and C4 positions of the carbazomycin precursor. nih.govresearchgate.net

The enzymatic process begins with a dihydroxyl substrate, which CbzMT can methylate once to produce the monomethylated intermediate, carbazomycin B, or twice to yield the final product, this compound. nih.gov Research indicates that CbzMT exhibits a clear preference for the dimethylation of the dihydroxyl substrate to directly form this compound. nih.govresearchgate.net However, this preferred reaction proceeds with a low conversion efficiency. nih.govresearchgate.net Conversely, the monomethylated intermediate, carbazomycin B, is not an efficient substrate for the second methylation step and is not easily converted to this compound by the enzyme. nih.gov These findings highlight a distinct catalytic behavior where the enzyme favors a complete, albeit inefficient, iterative methylation over a stepwise process. nih.govresearchgate.net This understanding of CbzMT's function is crucial for potential biocatalytic applications and the engineered production of specific carbazomycin derivatives. nih.gov

| Substrate | Enzyme | Product(s) | Observation |

| Dihydroxyl Carbazomycin Precursor | CbzMT | This compound (dimethylated), Carbazomycin B (monomethylated) | CbzMT can produce both mono- and dimethylated products from the dihydroxyl substrate. nih.gov |

| Dihydroxyl Carbazomycin Precursor | CbzMT | This compound (dimethylated) | The enzyme displays a preference for iterative dimethylation, though with low conversion efficiency. nih.gov |

| Carbazomycin B (monomethylated) | CbzMT | This compound (dimethylated) | Carbazomycin B is not readily methylated further by CbzMT. nih.gov |

Bioinformatic Analysis of Conserved Biosynthetic Gene Clusters

Bioinformatic analysis of microbial genomes is a powerful tool for identifying and comparing the biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. nih.govjmicrobiol.or.kr Tools such as antiSMASH and BiG-SCAPE are employed to detect putative BGCs and analyze their genetic architecture and evolutionary relationships. nih.govactinobase.orgnih.gov

The BGC for carbazomycin biosynthesis has been identified in species like Streptomyces luteosporeus and Streptomyces diacarni. nih.govnih.gov Comparative bioinformatic studies reveal that the BGCs for various carbazole alkaloids, including carbazomycin, neocarazostatin A, and carquinostatin A, share a conserved set of core genes essential for the assembly of the tricyclic carbazole skeleton. asm.orgresearchgate.netmdpi.com These conserved enzymes typically include a thiamine diphosphate (ThDP)-dependent enzyme (e.g., NzsH homolog), a 3-ketoacyl-ACP synthase (KAS) III-like enzyme (e.g., NzsJ homolog), and an aromatase/cyclase (e.g., NzsI homolog). asm.orgmdpi.comresearchgate.net

Despite these core similarities, bioinformatic analysis also highlights key differences. For instance, the carbazomycin (cbz) cluster lacks identifiable homologs for the discrete acyl carrier protein (ACP) NzsE and the KASIII-like protein NzsF, which are key enzymes in the biosynthesis of neocarazostatin A. researchgate.net This suggests a divergence in the early steps of the pathway, possibly utilizing alternative substrates like 3-hydroxybutyryl-CoA instead of a protein-tethered intermediate. researchgate.net Furthermore, the integration of genome mining with metabolomics has led to the discovery of novel halogenated carbazole BGCs, such as the one for chlothis compound in Streptomyces tubbatahanensis, which contains a tryptophan halogenase not found in closely related Streptomyces clusters. nih.govasm.org This demonstrates that while the core carbazole-forming machinery is conserved, the diversity of carbazole alkaloids arises from variations in these BGCs and the presence of unique tailoring enzymes. nih.govasm.org

| Conserved Enzyme Type | Gene Homolog (Neocarazostatin A) | Gene Homolog (Chlothis compound) | Function |

| ThDP-dependent enzyme | NzsH | chlCz2 | Catalyzes carboligation between indole-3-pyruvate and pyruvate. mdpi.comresearchgate.net |

| KAS III-like enzyme | NzsJ | chlCz3 | Mediates condensation and cyclization. asm.orgresearchgate.net |

| Aromatase/Cyclase | NzsI | chlCz5 | Catalyzes aromatization to form the carbazole ring. asm.orgresearchgate.net |

| Acyl Carrier Protein (ACP) | NzsE | chlCz4 | Tethers the growing acyl chain. asm.orgmdpi.com |

In Vitro Reconstitution of Carbazomycin Biosynthetic Steps

The functional roles of enzymes within the carbazomycin biosynthetic pathway have been validated through in vitro reconstitution studies. nih.gov These experiments involve combining purified enzymes with necessary substrates to observe the catalyzed chemical reactions in a controlled environment. A key step that has been successfully reconstituted is the iterative methylation catalyzed by the O-methyltransferase CbzMT. nih.gov In vitro assays confirmed that purified CbzMT can act upon the dihydroxyl carbazomycin precursor to produce both the monomethylated carbazomycin B and the fully dimethylated this compound. nih.govresearchgate.net

While the complete in vitro reconstitution of the entire this compound pathway from initial precursors has not been fully detailed, extensive work on the closely related neocarazostatin A (NZS) and carquinostatin pathways provides a robust model. mdpi.comacs.org In the NZS system, researchers have successfully reconstituted the formation of the carbazole ring A by combining the enzymes NzsH, NzsJ, and NzsI with substrates such as indole-3-pyruvate, pyruvate, and an acyl donor surrogate. mdpi.comacs.org These multi-enzyme, one-pot reactions demonstrated the sequential enzymatic steps leading to the formation of the key catechol-type carbazole intermediate. researchgate.netacs.org Isotopic labeling studies using H₂¹⁸O in the NZS reconstitution experiments conclusively showed that one of the hydroxyl groups on the A ring is derived from a water molecule, a finding that likely extends to the biosynthesis of the dihydroxylated carbazomycin precursor. mdpi.comacs.org These reconstitution efforts are fundamental to confirming the function of individual biosynthetic genes and understanding the precise chemical logic of carbazole alkaloid assembly. researchgate.net

Strategies for Biosynthetic Pathway Engineering and Diversification for Carbazomycin Derivatives

The elucidation of the carbazomycin biosynthetic pathway and the characterization of its key enzymes have paved the way for pathway engineering and the generation of novel carbazomycin derivatives. nih.govresearchgate.net A primary strategy involves leveraging the substrate promiscuity of biosynthetic enzymes to create structural diversity. nih.gov

One promising approach is chemoenzymatic synthesis, which combines chemical synthesis of precursor analogs with enzymatic transformations. This has been effectively demonstrated in the related neocarazostatin A system, where the three-enzyme cascade (NzsH, NzsJ, NzsI) was used to process a variety of synthetic acyl-thioester analogues (acyl-SNACs). mdpi.com This resulted in the production of a library of carbazole molecules with different acyl substituents, highlighting the potential to apply a similar strategy to the carbazomycin pathway to generate novel derivatives. mdpi.com

Another key strategy is the direct engineering of the biosynthetic enzymes themselves. researchgate.net The O-methyltransferase CbzMT, with its capacity for iterative methylation, is a prime target for protein engineering. nih.gov Altering its substrate specificity or catalytic efficiency could allow for the synthesis of new carbazomycin analogs with unique methylation patterns. nih.govresearchgate.net Structure-based engineering of enzymes in similar pathways has already proven successful in generating variants with expanded catalytic capabilities. researchgate.net As the experimental knowledge of carbazole biosynthesis expands, the targeted manipulation of tailoring enzymes—such as methyltransferases, hydroxylases, and halogenases—offers a powerful toolkit for creating a wide array of new, potentially bioactive carbazole compounds. nih.gov

Synthetic Methodologies for Carbazomycin a and Analogues

Total Synthesis Approaches to Carbazomycin A

Multiple total syntheses of this compound have been reported, each employing a distinct strategy to assemble the carbazole skeleton and its substituents. These approaches can be broadly categorized into three main types: aryne-mediated carbazole formation, palladium-catalyzed cyclization routes, and Diels-Alder reactions.

Aryne-Mediated Carbazole Formation Strategies

A prominent and efficient method for constructing the carbazole core of this compound involves the generation and subsequent intramolecular cyclization of an aryne intermediate. This strategy leverages the high reactivity of arynes to form the tricyclic system in a single key step.

A key aspect of the aryne-mediated approach is the careful and regioselective introduction of functional groups. One successful synthesis started from symmetrical 5-chloro-1,2,3-trimethoxybenzene. chemrxiv.orgacs.orgnih.gov The synthesis of a crucial 2-aminobiphenyl precursor is achieved through deprotonative iodination followed by a Suzuki–Miyaura coupling. acs.org This aminobiphenyl, bearing a chloro group, is then treated with n-butyllithium (n-BuLi) to generate an aryne intermediate. chemrxiv.orgacs.org The tethered amino group undergoes an intramolecular nucleophilic addition to the aryne, forming a carbazole dianion. chemrxiv.orgacs.org This intermediate is then trapped with iodomethane in the presence of CuCN·2LiCl to afford a 1-methylcarbazole derivative in high yield. chemrxiv.orgacs.org

A critical step in this pathway is the regioselective demethylation of the resulting trimethoxycarbazole. chemrxiv.orgacs.orgresearchgate.net Boron trichloride (BCl3) has been effectively used for this purpose, allowing for the selective cleavage of a specific methoxy group. chemrxiv.orgresearchgate.net The resulting phenolic hydroxyl group is then converted to a methyl group to complete the synthesis of this compound. chemrxiv.orgacs.org This strategy also allows for the synthesis of other carbazomycin analogues through further functionalization, such as the regioselective installation of a methoxy group to produce Carbazomycin D. chemrxiv.orgacs.org

The total synthesis of carbazomycins E and F has also been achieved through the double functionalization of an aryne intermediate generated from a 2-aminobiphenyl derivative. researchgate.netchemrxiv.org In this case, the tethered amino group adds to the aryne to form the carbazole skeleton, and the resulting carbanion is formylated. researchgate.netchemrxiv.org

The gram-scale synthesis also demonstrates the divergent potential of this route. acs.org this compound can be used as a synthetic intermediate for other analogues. acs.org For instance, regioselective bromination of this compound with N-bromosuccinimide (NBS) followed by an Ullman reaction with sodium methoxide and CuI affords Carbazomycin D in high yield on a gram scale. acs.org Furthermore, the selective demethylation of Carbazomycins A and D using 1-dodecanethiol provides a direct, one-step transformation to Carbazomycins B and C, respectively, on a gram scale. chemrxiv.orgacs.orgresearchgate.net This highlights the synthetic utility and efficiency of the aryne-based approach for producing significant quantities of these natural products and their derivatives. acs.org

Regioselective Functionalization and Methylation Steps

Palladium-Catalyzed Cyclization Routes

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of carbazoles, including this compound. These methods often involve the sequential formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct the carbazole framework.

Other palladium-catalyzed methods for carbazole synthesis involve different sequences of bond formation. For example, a highly efficient route to carbazoles employs a sequential Suzuki cross-coupling (C-C bond formation) and a Cadogan cyclization (C-N bond formation). rsc.org Conversely, some palladium-catalyzed routes form the C-N bond first, followed by the C-C bond. epa.gov An intermolecular dehydrogenative annulation (IDA) has also been reported for carbazole synthesis, involving the sequential formation of C-C and C-N bonds from non-prefunctionalized starting materials. nih.govresearchgate.net

Diels-Alder Reactions in Carbazole Skeleton Construction

The Diels-Alder reaction provides a classic and effective method for constructing the six-membered ring of the carbazole skeleton, particularly the densely substituted benzene ring found in this compound.

This cycloaddition strategy often involves the reaction of an indole-based diene with a suitable dienophile. In one of the earliest total syntheses of Carbazomycins A and B, a key step was the regioselective Diels-Alder reaction between a pyrone-fused indole (1-methylpyrano[3,4-b]indol-3-one) and ethyl trimethylsilyl propynoate. chemrxiv.orgresearchgate.netpsu.edursc.org This reaction constructs the carbazole ring system and introduces functional groups that can be further elaborated to afford the final products. chemrxiv.orgpsu.edu The trimethylsilyl group in the resulting carbazole intermediate is particularly useful as it can be replaced by a variety of electrophiles, for instance, through ipso-bromodesilylation. psu.edu

Another approach utilizes a ytterbium-catalyzed Diels-Alder reaction between a 3-(silyloxyvinyl)indole (acting as the diene) and a dienophile to form a hydrocarbazolone intermediate. jst.go.jpnih.gov This intermediate, which already contains three-quarters of the required substituents, is then functionalized further, and the fully substituted benzene ring is constructed through subsequent aromatization using N-bromosuccinimide. jst.go.jpnih.gov This method has been successfully applied to the total synthesis of both this compound and B. jst.go.jpnih.gov

Iron-Carbonyl Complex-Mediated Electrophilic Aromatic Substitution

A notable strategy for constructing the carbazole skeleton employs iron-carbonyl complexes. This approach, developed by Knölker and co-workers, facilitates a highly convergent synthesis of carbazomycins A and B. chemrxiv.orgresearchgate.net The methodology hinges on the reaction of tricarbonyliron-complexed cyclohexadienylium cations with arylamines. uwindsor.cancl.res.in This process involves an initial electrophilic aromatic substitution where the iron-complexed cation attacks the electron-rich arylamine, forming a new carbon-carbon bond. uwindsor.cancl.res.in

Cyclobutanol Ring-Expansion Methodology for Oxygenated Carbazoles

An alternative, transition-metal-free approach to oxygenated carbazoles like this compound involves a cyclobutanol ring-expansion strategy. researchgate.netthieme-connect.com This methodology, reported by Parsons and colleagues, provides a novel route to the tricyclic carbazole core. researchgate.netjst.go.jp The key step in this synthesis is the N-bromosuccinimide (NBS)-mediated ring expansion of a strategically substituted cyclobutanol. researchgate.net

This reaction transforms the four-membered ring into a 4-tetralone, which serves as a crucial intermediate for constructing the carbazole system. researchgate.net The methodology has been successfully applied to the total syntheses of Glycoborine, this compound, and Carbazomycin B. researchgate.netthieme-connect.comjst.go.jp The synthesis of this compound is completed by methylating the phenolic hydroxy group of its precursor, Carbazomycin B. thieme-connect.com

Intramolecular Amination and C-H Activation Processes

Modern synthetic methods heavily rely on intramolecular C-H activation and amination reactions to form heterocyclic systems like carbazoles. rsc.orgrsc.org Palladium-catalyzed intramolecular direct arylation is a powerful tool for this transformation. umich.edu In this approach, a suitably substituted diarylamine precursor undergoes cyclization via a C-H activation/C-N bond formation sequence. umich.eduresearchgate.net The process is often facilitated by a palladium catalyst, such as palladium(II) acetate, and can be promoted by microwave assistance to improve efficiency. researchgate.net

For instance, the synthesis can proceed from 2-azidobiphenyls, which upon reaction with a palladium(II) catalyst in water, efficiently yield various carbazoles, with nitrogen gas as the only byproduct. Another strategy involves a copper-catalyzed intramolecular C-H/N-H coupling, which utilizes a picolinamide-based directing group that is subsequently removed during the reaction. acs.org These C-H functionalization strategies offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex natural products, including the carbazomycin framework. researchgate.netresearchgate.net

Thermal Ring Expansion/Self-Redox Reaction Cascades

Cascade reactions provide an elegant and atom-economical route to complex molecular architectures. A thermal ring expansion/self-redox reaction cascade has been developed for the efficient synthesis of the tricyclic skeleton of carbazomycins. researchgate.net This method was notably used in the total synthesis of Carbazomycin G, a close analogue of this compound. jst.go.jpjst.go.jpresearchgate.net The process involves an interesting cascade where an intermediate undergoes a thermal ring expansion followed by a self-redox reaction to furnish the carbazole core. researchgate.netjst.go.jp The reaction can be accelerated by the presence of a base like triethylamine. researchgate.net This strategy highlights the power of cascade reactions to rapidly build molecular complexity from simpler starting materials. researchgate.net

Synthetic Strategies for this compound Derivatives and Analogues

The biological significance of carbazoles has spurred the development of synthetic strategies aimed at producing structurally diverse derivatives and modified scaffolds to explore structure-activity relationships.

Design and Synthesis of Structurally Diverse Indole-Containing Carbazoles

The indole nucleus is a common starting point for the synthesis of diverse carbazole derivatives due to its inherent structural similarity to one part of the carbazole framework. bohrium.com Various synthetic methodologies have been developed to construct substituted carbazoles from indole precursors. rsc.org One such approach is a three-component reaction involving an indole, a bromoacetaldehyde acetal, and a 1,3-dicarbonyl compound, catalyzed by bismuth(III) triflate, to produce structurally varied carbazoles. rsc.orgnih.gov

Furthermore, chemo-enzymatic strategies have been employed to access structurally diverse indole-containing carbazoles. mdpi.com These systems use a combination of enzymes to assemble the carbazole skeleton from indole-3-pyruvate and various acyl donors, allowing for the production of derivatives with different acyl substituents. mdpi.com These methods provide access to a wide range of functionalized carbazoles for biological screening and materials science applications. rsc.orgrsc.org

Development of Modified Carbazomycin Scaffolds

Modification of the fundamental carbazomycin scaffold is crucial for developing new analogues with potentially improved properties. Synthetic efforts have focused on creating libraries of carbazole derivatives by introducing a variety of functional groups and structural motifs. frontiersin.org Based on a three-component reaction to build the initial carbazole structure, further modifications can be introduced. For example, introducing a methylene group to create a more flexible, rotatable bond between the carbazole core and other parts of the molecule has been explored. nih.gov

From a key carbazole acid intermediate, a diverse range of derivatives, including carbazole amides, hydrazides, and hydrazones, can be synthesized by coupling with various pharmacophores. nih.govfrontiersin.org This diversification allows for a systematic exploration of how different substituents on the carbazole scaffold influence its biological activity. frontiersin.org One-pot benzannulation from indole-3-ynones has also been used to create 1,2,4-trisubstituted carbazoles, which can serve as precursors for the synthesis of this compound and other modified scaffolds. frontiersin.org

Approaches to N-Substituted Carbazole Derivatives

The substitution at the 9-position (N-9) of the carbazole nucleus is a critical strategy in medicinal chemistry to develop derivatives with enhanced therapeutic properties. ontosight.ainih.govnih.gov The nitrogen atom of the carbazole ring system provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity. nih.gov

A variety of synthetic methods have been employed to generate N-substituted carbazole derivatives. Common approaches involve the reaction of the carbazole anion, generated by a base, with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides.

Researchers have synthesized numerous N-substituted carbazole derivatives and evaluated their biological activities. For example, the introduction of imidazole and 1,2,4-triazole moieties at the N-9 position has been shown to yield compounds with significant antimicrobial activities. ontosight.ai Specifically, certain N-substituted carbazoles bearing an imidazole group exhibited potent antibacterial efficacy against strains like S. aureus and E. coli, while those with a 1,2,4-triazole moiety displayed notable antifungal activity against C. albicans. ontosight.ai Further modifications, such as the synthesis of N-ethyl-[N-methyl-piperazinyl] and N-ethyl-[2-methyl-5-nitro imidazole] derivatives, have also resulted in compounds with broad-spectrum antimicrobial activity. ontosight.ai

The antitumor potential of N-substituted carbazoles has also been extensively investigated. ontosight.ainih.gov For example, a series of 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized and found to be effective against human breast cancer cell lines (MCF-7). ontosight.ai These findings underscore the importance of the N-9 position as a key site for modification in the development of novel carbazole-based therapeutic agents. ontosight.ainih.gov

Table 1: Examples of N-Substituted Carbazole Derivatives and Their Biological Activities

| Derivative Type | Substituent at N-9 Position | Reported Biological Activity | Reference |

|---|---|---|---|

| Imidazole-Carbazole | Imidazole moiety | Antibacterial (S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus) | ontosight.ai |

| Triazole-Carbazole | 1,2,4-Triazole moiety | Antifungal (C. albicans) | ontosight.ai |

| Piperazinyl-Carbazole | N-ethyl-[N-methyl-piperazinyl] | Antibacterial and Antifungal | ontosight.ai |

| Oxadiazole-Carbazole | 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Antitumor (Human breast cancer cell line MCF-7) | ontosight.ai |

Generation of Carbazole Hybrids via Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to produce new chemical entities with improved affinity, selectivity, and efficacy, or to address issues like drug resistance by incorporating moieties that act on multiple biological targets. nih.gov The carbazole scaffold, with its rigid, planar structure and diverse biological activities, serves as an excellent platform for the application of this strategy. nih.gov

The positions C-3, C-6, and N-9 of the carbazole ring are frequently utilized for linking to other bioactive molecules. nih.gov A wide range of pharmacologically active groups have been integrated with the carbazole core, including but not limited to indole, 1,3,4-thiadiazole, thiazole, guanidine, sulfonamides, chalcones, and various heterocyclic systems like pyrazoles and imidazopyridines. nih.gov

A notable example is the development of carbazole-indole hybrids as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov In one study, a series of N-substituted carbazole analogues bearing an indole ring were synthesized. nih.govnih.gov The lead compound from this series demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against various MRSA clinical isolates, showing activity comparable to the established antibiotic vancomycin. nih.govnih.govnih.gov This hybrid molecule also showed efficacy against a vancomycin-intermediate MRSA strain and vancomycin-resistant Enterococcus faecalis (VRE), highlighting the potential of this approach to combat resistant bacterial strains. nih.govnih.gov

Similarly, the hybridization of the carbazole nucleus with pyrrole fragments has been explored to develop novel antitubercular agents. sensus.org By coupling the core structures of known antitubercular agents, researchers have designed and synthesized carbazole-tethered pyrrole derivatives aimed at inhibiting Mycobacterium tuberculosis. sensus.org This strategy of combining known active fragments into a single molecular architecture is a cornerstone of molecular hybridization. sensus.org

Table 2: Examples of Carbazole Hybrids Generated via Molecular Hybridization

| Hybrid Type | Linked Pharmacophore | Target/Activity | Reference |

|---|---|---|---|

| Carbazole-Indole | Indole | Anti-MRSA | nih.govnih.govnih.gov |

| Carbazole-Thiazole | Thiazole | Antimycobacterial | sensus.org |

| Carbazole-Pyrrole | Pyrrole | Antitubercular | sensus.org |

| Carbazole-Chalcone | Chalcone | Anticancer | nih.gov |

| Carbazole-Pyrazole | Pyrazole | Anticancer | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Carbazomycin a Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules like carbazomycin A. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, researchers can piece together the molecular puzzle, assigning each proton and carbon atom to its specific position within the carbazole framework.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound provide the initial and most fundamental data for its structural analysis. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In a typical synthesis of this compound, the following chemical shifts have been reported in deuterochloroform (CDCl₃) as the solvent. jst.go.jp

¹H NMR (600 MHz, CDCl₃) δ: The proton NMR spectrum reveals the presence of aromatic protons, methyl groups, and methoxy groups. Key signals include two singlets for the methyl groups at δ 2.38 and 2.40 ppm, and two singlets for the methoxy groups at δ 3.83 and 6.02 ppm. The aromatic protons appear in the region of δ 7.22-8.24 ppm. jst.go.jp

¹³C NMR (150 MHz, CDCl₃) δ: The carbon NMR spectrum complements the proton data, showing signals for all 16 carbon atoms in the molecule. jst.go.jp The methyl carbons appear at δ 12.7 and 13.7 ppm, while the methoxy carbons are observed at δ 60.6 and 61.2 ppm. jst.go.jp The remaining signals correspond to the aromatic carbons of the carbazole nucleus. jst.go.jp

Interactive Table of NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-CH₃ | 2.38 (s) | 12.7 |

| 2-CH₃ | 2.40 (s) | 13.7 |

| 3-OCH₃ | 3.83 (s) | 60.6 |

| 4-OCH₃ | 6.02 (s) | 61.2 |

| H-5 | 8.24 (d, J=7.8 Hz) | 125.1 |

| H-6 | 7.22 (t, J=7.2 Hz) | 119.6 |

| H-7 | 7.36 (t, J=7.2 Hz) | 123.0 |

| H-8 | 7.40 (d, J=7.8 Hz) | 110.3 |

| NH | 7.78 (br s) | - |

| C-1 | - | 113.6 |

| C-2 | - | 114.5 |

| C-3 | - | 144.6 |

| C-4 | - | 146.1 |

| C-4a | - | 122.6 |

| C-4b | - | 128.9 |

| C-5a | - | 139.5 |

| C-8a | - | 136.5 |

Note: The table presents a selection of assigned chemical shifts. Complete assignment requires 2D NMR data.

Two-Dimensional (2D) NMR Experiments for Connectivity

To establish the connectivity between protons and carbons, and to overcome the limitations of 1D NMR in complex molecules, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY correlations would confirm the connectivity of the aromatic protons on the unsubstituted benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the carbon signals for all protonated carbons in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be observed from the methyl protons to the carbons of the carbazole ring, and from the methoxy protons to their attached carbons, thus confirming the substitution pattern. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

While this compound itself is achiral, NOESY experiments are critical in determining the relative stereochemistry of its synthetic precursors and related chiral derivatives. jst.go.jpsci-hub.se NOESY detects through-space interactions between protons that are in close proximity. In the synthesis of carbazomycin B, for example, key NOESY correlations were used to determine the relative stereochemistries of intermediates. jst.go.jp Similarly, in the study of halo- and thiocarbazomycins, NOESY data was used to confirm the position of substituents on the carbazole ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. alevelchemistry.co.ukmeasurlabs.com For this compound, HRMS provides a measured mass with high accuracy (typically to four or five decimal places). jst.go.jpmsesupplies.com This experimental value is then compared to the calculated mass for the proposed molecular formula, C₁₆H₁₇NO₂. The close agreement between the measured and calculated values provides strong evidence for the elemental composition of this compound. jst.go.jpresearchgate.net For example, a reported HRMS (ESI) value for the protonated molecule [M+H]⁺ was found to be 256.1337, which is in excellent agreement with the calculated value of 256.1338 for C₁₆H₁₈NO₂⁺. jst.go.jp

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com In the IR spectrum of this compound, characteristic absorption bands corresponding to specific bond vibrations are observed. jst.go.jp The spectrum of this compound shows a characteristic absorption for the N-H stretch of the carbazole nitrogen, typically around 3428 cm⁻¹. jst.go.jpresearchgate.net Other significant peaks include those for C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy groups. jst.go.jp Specifically, reported IR data for this compound includes peaks at 3428, 2926, 1454, 1292, and 1013 cm⁻¹. jst.go.jp

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.organton-paar.comlibretexts.org By diffracting X-rays off a single crystal of the substance, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule. While this compound itself has been characterized by various spectroscopic methods, X-ray crystallography has been particularly important in confirming the structures of its derivatives and biosynthetic precursors. nii.ac.jp For instance, the structure of a synthetic sample of this compound was confirmed by an X-ray crystallographic study, which was crucial as its melting point differed from a previously reported value. psu.edu This technique has also been used to unambiguously determine the structures of other carbazomycin family members, such as carbazomycins C and G. nii.ac.jp

Chromatographic Techniques for Purity and Isolation of this compound (e.g., HPLC)

The isolation and purification of this compound from microbial fermentation broths is a multi-step process that employs various chromatographic techniques to separate it from other metabolites, including its close analogue, Carbazomycin B. nih.gov Initially, crude extracts are obtained from the cultured mycelia of Streptomyces ehimense using solvents like acetone and ethyl acetate. nih.gov

These crude extracts are then subjected to column chromatography, often using alumina or silica gel as the stationary phase, to achieve initial separation of the carbazomycin components. nih.govjst.go.jpresearchgate.net Flash column chromatography is also a commonly reported method for the purification of carbazomycin compounds. jst.go.jp

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and purity assessment of this compound. ncl.res.inpsu.edu Due to its high resolution, HPLC can effectively separate this compound from other closely related carbazoles. researchgate.net Reverse-phase HPLC (RP-HPLC) is frequently utilized, where the separation is based on the hydrophobicity of the molecules. researchgate.net The purity of the final this compound sample is typically verified to be greater than 95% by HPLC analysis. bioaustralis.com Furthermore, HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for the ready identification and de-replication of this compound, as it possesses a highly distinct ultraviolet (UV) spectrum. bioaustralis.combioaustralis.com

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| Alumina Column Chromatography | Alumina | Not specified | Initial separation of this compound and B from crude extract. | nih.gov |

| Flash Column Chromatography | Silica Gel (SiO₂) | Ethyl acetate/hexane mixture | Purification of synthesized this compound. | jst.go.jp |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/water or buffer gradient | Final purification, purity assessment, and identification. | researchgate.netpsu.eduresearchgate.net |

| HPLC with Diode Array Detection (HPLC-DAD) | Not specified | Not specified | Identification and de-replication based on distinct UV spectrum. | bioaustralis.combioaustralis.com |

Advanced Imaging Techniques for Cellular Interaction Studies

To understand the biological effects of this compound, researchers employ advanced imaging and spectroscopic techniques that can visualize the impact of the compound on microbial cells and analyze changes in their chemical composition.

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of cells, providing valuable insights into morphological changes induced by antimicrobial agents. news-medical.net In research on carbazomycins, SEM has been used to observe the effects of the closely related Carbazomycin B on the morphology of bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). researchgate.netnih.gov

Untreated bacterial cells typically appear intact, plump, and rod-shaped with a smooth surface. researchgate.net However, following treatment with Carbazomycin B, significant morphological alterations are observed. researchgate.netnih.gov The bacterial cells become irregularly shaped, and their surfaces appear sunken. researchgate.net The severity of this deformation increases with higher concentrations of the compound, eventually leading to cell rupture. researchgate.net These observations suggest that the compound damages the cell envelope, leading to a loss of structural integrity. nih.gov

| Treatment Condition | Observed Morphological Characteristics | Reference |

|---|---|---|

| Control (Untreated Xoo cells) | Intact, plump, rod-shaped with a normal, smooth surface. | researchgate.net |

| Xoo cells + Carbazomycin B (1x MIC) | Irregular shape with sunken surfaces. | researchgate.net |

| Xoo cells + Carbazomycin B (2x MIC) | More severe deformation of cells compared to 1x MIC. | researchgate.net |

| Xoo cells + Carbazomycin B (4x MIC) | Severe deformation and potential cell rupture. | researchgate.net |

MIC: Minimum Inhibitory Concentration

Studies on Xanthomonas oryzae pv. oryzae treated with Carbazomycin B have utilized FT-IR to assess changes in cellular components. nih.govresearchgate.net The results show significant shifts in the absorbance peaks of treated bacteria compared to untreated controls, indicating that the compound interacts with and alters the chemical structure of the cell membrane. nih.govresearchgate.net Major changes were observed in spectral regions associated with key biomolecules. nih.gov These spectral modifications suggest that the antibacterial mechanism involves interference with the cell membrane's lipid and protein structures. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment (Functional Group/Molecule) | Interpretation of Change after Treatment | Reference |

|---|---|---|---|

| ~3278 | N-H stretching of proteins, O-H stretching | Shift indicates interaction with proteins and polysaccharides. | nih.gov |

| ~2929 | C-H stretching of fatty acids in the cell membrane | Alteration suggests changes in membrane lipids. | nih.gov |

| ~1636 | Amide I of proteins (C=O stretching) | Shift points to conformational changes in cellular proteins. | nih.gov |

| ~1528 | Amide II of proteins (N-H bending, C-N stretching) | Indicates interaction affecting protein structure. | nih.gov |

| ~1234 | Asymmetric PO₂⁻ stretching (phospholipids, nucleic acids) | Suggests interaction with the phosphodiester backbone of lipids. | nih.gov |

| ~1064 | C-O-C, C-O stretching of polysaccharides | Indicates changes in the carbohydrate components of the cell wall/membrane. | nih.gov |

Data derived from studies on Carbazomycin B. nih.gov

Biological Activities and Pharmacological Mechanisms of Carbazomycin a

Antimicrobial Efficacy of Carbazomycin A

This compound has demonstrated notable antimicrobial properties, with activity against both bacteria and fungi. ontosight.aiijrpc.comiosrjournals.orgtandfonline.com

This compound exhibits a spectrum of antibacterial activity, particularly against Gram-positive bacteria. ontosight.aiiosrjournals.org It has also been noted to have weak activity against some Gram-negative bacteria. ontosight.ai

Table 1: Antibacterial Spectrum of this compound

| Bacterial Strain | Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | 12.5 µg/ml |

| Escherichia coli | Gram-negative | Potent Activity | Not Specified |

| Bacillus subtilis | Gram-positive | Good Activity | 64 µg/mL |

| Pseudomonas aeruginosa | Gram-negative | Good Activity | 64 µg/mL |

Direct studies detailing the effects of this compound on bacterial membrane integrity and permeability are not extensively available in the current scientific literature. However, research on carbazole derivatives suggests that they can act as membrane-targeting agents. researchgate.net Furthermore, detailed investigations into the closely related compound, Carbazomycin B, which differs from this compound only by a hydroxyl group instead of a methoxy group, provide significant insights. Studies on Carbazomycin B have shown that it can hamper the formation of the bacterial membrane in Xanthomonas oryzae pv. oryzae. nih.govresearchgate.netnih.gov Fourier-transform infrared spectroscopy (FT-IR) analysis of Xoo cells treated with Carbazomycin B indicated changes in the components of the cell membrane, leading to altered cell surface hydrophobicity. nih.govnih.gov This suggests that a primary mechanism of its antibacterial action is the disruption of the bacterial membrane. nih.gov Given the structural similarity, it is plausible that this compound exerts a similar effect on bacterial membranes.

The mechanism of action for this compound is not fully elucidated but is thought to involve the inhibition of certain enzymes. ontosight.ai One of the proposed mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. ontosight.aiijrpc.comresearchgate.net This inhibition would disrupt essential cellular processes, leading to bacterial cell death.

While specific enzymatic targets for this compound are still under investigation, studies on the analogous Carbazomycin B have shown inhibitory effects on malate dehydrogenase (MDH) in Xanthomonas oryzae pv. oryzae. nih.govresearchgate.netnih.gov This inhibition disrupts the tricarboxylic acid (TCA) cycle, a key pathway in cellular respiration and energy metabolism. researchgate.net The suppression of protein expression was also observed in bacteria treated with Carbazomycin B, which may be linked to the inhibition of the TCA cycle. nih.govresearchgate.netnih.gov

This compound has been shown to possess antifungal properties, inhibiting the growth of various fungi, including phytopathogenic species. ijrpc.comoup.com It also exhibits anti-yeast activity. ijrpc.comiosrjournals.org

Table 2: Antifungal Spectrum of this compound

| Fungal Strain | Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Candida albicans | Yeast | Antifungal activity | Not Specified |

| Trichophyton asteroides | Fungus | Active | 12.5 µg/ml |

| Trichophyton mentagrophytes | Fungus | Active | 12.5 µg/ml |

| Pyricularia oryzae | Plant Pathogenic Fungus | Active | 25 µg/ml |

Antifungal Activity Spectrum

Inhibition of Phytopathogenic Fungi

This compound and its close analog, Carbazomycin B, have been identified as effective inhibitors of phytopathogenic fungi. researchgate.netnih.govnih.govarabjchem.orgnih.gov This activity was a key characteristic noted upon their initial discovery and isolation. nih.govnih.gov Research has shown that Carbazomycins A and B inhibit the growth of several plant-pathogenic fungal species. oup.compsu.edudergipark.org.trnih.gov Specifically, this compound is active against Pyricularia oryzae, the fungus that causes rice blast disease, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/ml. caymanchem.com

| Compound | Target Organism | Activity (MIC) | Reference(s) |

| This compound | Pyricularia oryzae | 25 µg/ml | caymanchem.com |

| Carbazomycins A & B | Phytopathogenic fungi | Growth inhibition | researchgate.netnih.govnih.govnih.gov |

Activity against Yeast Strains

While potent against plant pathogens, this compound exhibits weak anti-yeast activity. nih.govnih.govnih.govjst.go.jp Studies have noted its effects against human pathogenic yeasts like Candida albicans, although this activity is generally considered modest. ontosight.aibioaustralis.comdergipark.org.tr Broader studies on carbazole derivatives have shown varied efficacy against different Candida species, reinforcing that the antifungal spectrum can be specific. arabjchem.orgnih.gov For instance, while some synthetic carbazoles show moderate action against C. albicans, this compound's effect is less pronounced. bioaustralis.comarabjchem.org

Anti-Cancer Activity Investigations of this compound and Derivatives

The carbazole scaffold is a core structure in many compounds investigated for anti-cancer properties. researchgate.netijpsjournal.com Research into this compound and related carbazole alkaloids has uncovered several mechanisms through which they may exert cytotoxic effects on cancer cells.

Modulation of Cellular Signaling Pathways (e.g., MAPK, AKT)

Carbazole derivatives have been shown to modulate critical cellular signaling pathways that are often dysregulated in cancer. researchgate.net One of the key mechanisms involves targeting the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are crucial for tumor cell proliferation and survival. researchgate.netijpsjournal.combiomolther.org Some carbazole derivatives demonstrate antifungal activity by acting on the RAS-MAPK pathway and can modify the AKT signaling pathway. researchgate.net While direct studies on this compound's specific interaction with these pathways are limited, the broader class of carbazole alkaloids is recognized for these modulatory effects. researchgate.netijpsjournal.com

Induction of Apoptosis and Cell Cycle Arrest

A significant finding in the anti-cancer potential of carbazoles is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. researchgate.net this compound has been shown to induce apoptosis in human cancer cells. ontosight.ai Studies on alkaloid extracts from Murraya koenigii, which are rich in carbazole alkaloids, demonstrated that these compounds can cause cell cycle arrest, particularly in the S phase, and trigger apoptosis. nih.govresearchgate.net Other synthetic carbazole derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle and induce apoptosis, sometimes through caspase-independent mechanisms. researchgate.netmdpi.com

Inhibition of Proteasome Activity (General Carbazole Relevance)

The 26S proteasome is a protein complex that degrades unnecessary or damaged proteins and plays a role in promoting tumor cell proliferation and protecting them from apoptosis. nih.gov Inhibition of the proteasome is a recognized strategy in cancer therapy. researchgate.netjapsonline.com While not specific to this compound, research on total alkaloid extracts from Murraya koenigii leaves, which contain various carbazole alkaloids like mahanine, has shown potent proteasome-inhibitory activity. nih.govjapsonline.com These extracts were found to preferentially inhibit the trypsin-like proteolytic activity of the proteasome, which may lead to cancer cell death. nih.govresearchgate.net

Targeting Signal Transducers and Activators of Transcription (STAT) Pathways

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for processes like cell proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer. researchgate.netmdpi.comresearchgate.net The ability of carbazoles to target the JAK/STAT pathway is considered a principal mechanism of their anti-cancer action. researchgate.netmdpi.comencyclopedia.pub Carbazole derivatives can act by downregulating STAT proteins, with STAT3 being a particularly important target. researchgate.netresearchgate.net The inhibition of STAT3 signaling can trigger apoptosis in cancer cells that depend on this pathway for survival. mdpi.comsemanticscholar.org Although this mechanism is primarily discussed in the context of the broader carbazole class, it represents a key area of pharmacological investigation for these compounds. researchgate.netencyclopedia.pubmdpi.com

Inhibition of STAT3 Dimerization and Function

Tubulin Binding and Microtubule Dynamics Modulation

This compound belongs to a class of compounds that exert significant effects on the cytoskeleton by interacting with tubulin and disrupting microtubule dynamics. This activity is a cornerstone of their potential as anticancer agents, as microtubules are essential for cell division, structure, and transport. mdpi.comnih.gov

Molecular docking and experimental studies have consistently shown that carbazole derivatives, including those structurally related to this compound, bind to the colchicine-binding site on β-tubulin. mdpi.comresearchgate.netsci-hub.se This site is a well-established target for microtubule-destabilizing agents. nih.gov The binding of these compounds to the colchicine site prevents the tubulin dimers from assembling into microtubules. mdpi.com The interaction is stabilized by specific contacts with amino acid residues within this pocket, effectively sequestering tubulin dimers and shifting the equilibrium away from microtubule formation. mdpi.com

By occupying the colchicine-binding site, carbazole derivatives act as potent inhibitors of tubulin polymerization. mdpi.commdpi.com The dynamic process of microtubule assembly, which is critical for the formation of the mitotic spindle during cell division, is thereby arrested. nih.gov A tubulin polymerization assay with pyrrole-based carboxamides, which share functional similarities, demonstrated strong inhibition of tubulin assembly. mdpi.com This blockade of polymerization leads to a depletion of cellular microtubules, which triggers downstream cellular events. frontiersin.org

Beyond simply inhibiting polymerization, compounds that bind to the colchicine site can also lead to the destabilization and fragmentation of existing microtubules. nih.govbiorxiv.org The disruption of the microtubule network has been observed through immunofluorescence studies, which show a disorganized microtubule architecture in cells treated with these compounds. researchgate.netfrontiersin.org This leads to a loss of the filamentous microtubule network, which is replaced by a diffuse pattern of tubulin, indicating microtubule depolymerization and fragmentation. mdpi.com This structural collapse of the cytoskeleton is a key factor in the induction of cell cycle arrest and apoptosis. nih.gov

Tubulin Polymerization Blockade

Inhibition of Cell Migration and Vascular Tube Formation

A significant aspect of the biological activity of this compound and related carbazoles is their ability to inhibit processes crucial for cancer metastasis and tumor growth, namely cell migration and angiogenesis. nih.govnih.gov

The inhibition of cell migration is a direct consequence of the disruption of microtubule dynamics and the inhibition of signaling pathways like Rac1. nih.govoncotarget.com Since the cytoskeleton provides the structural framework and mechanical force for cell movement, its disruption by carbazoles impairs the ability of cancer cells to migrate. nih.gov Studies on specific carbazole derivatives have shown a significant reduction in the migratory activity of metastatic breast cancer cell lines. nih.gov

Furthermore, carbazoles exhibit potent anti-angiogenic properties by inhibiting vascular tube formation. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is a target for cancer therapy. thermofisher.commoleculardevices.com In vitro assays, such as the endothelial cell tube formation assay, have demonstrated that carbazoles can prevent endothelial cells from forming the capillary-like structures that are the basis of new blood vessels. nih.govthermofisher.com This anti-angiogenic activity is likely mediated through the inhibition of pathways involving STAT3 and VEGF, both of which are critical for angiogenesis. mdpi-res.compensoft.net The inhibition of Rac activation by carbazole has also been identified as a mechanism for its anti-angiogenic effects. nih.gov

| Activity | Target/Process | Mechanism of Action | Research Finding |

| STAT3 Inhibition | STAT3 Dimerization | Binds to the SH2 domain of STAT3, preventing the formation of functional dimers. nih.gov | Inhibited STAT3 dimerization and transcriptional function. mdpi.comsilae.it |

| Cytokine Modulation | IL-15 and iNOS Production | Downregulates pathways involving STAT3 and Rac GTPase, which are required for IL-15 and iNOS activity. nih.gov | Reduced IL-15 production by human mononuclear cells and decreased iNOS activity. nih.gov |

| Tubulin Binding | Colchicine-Binding Site | Occupies the colchicine-binding site on β-tubulin. mdpi.comresearchgate.net | Molecular docking studies confirmed selective binding to the colchicine site. researchgate.netsci-hub.se |

| Microtubule Dynamics | Tubulin Polymerization | Prevents the assembly of tubulin dimers into microtubules. mdpi.commdpi.com | Demonstrated strong inhibition of tubulin assembly in polymerization assays. mdpi.com |

| Microtubule Dynamics | Microtubule Network | Causes destabilization and fragmentation of existing microtubules. frontiersin.orgnih.gov | Immunofluorescence studies showed significant disruption of the microtubule network. researchgate.netfrontiersin.org |

| Anti-Metastatic | Cell Migration | Disrupts cytoskeletal function and inhibits Rac1 signaling pathways. nih.govoncotarget.com | Inhibited the migration of metastatic breast cancer cells. nih.gov |

| Anti-Angiogenic | Vascular Tube Formation | Inhibits endothelial cell reorganization into capillary-like structures. nih.govthermofisher.com | Suppressed neo-vessel formation in in vitro and in vivo models. nih.gov |

Topoisomerase I Inhibition

The carbazole alkaloid class, to which this compound belongs, has been a subject of interest in cancer research due to the ability of some of its members to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. mdpi.comresearchgate.net Topoisomerase I (TopI) inhibitors function by trapping the enzyme-DNA cleavage complex, which leads to single-strand DNA breaks and ultimately, cell death. wikipedia.org

Several synthetic and natural carbazole derivatives have demonstrated significant inhibitory activity against human topoisomerase I. mdpi.com For instance, certain indolocarbazole alkaloids, which share a core structure with carbazomycins, are known to be potent TopI inhibitors. researchgate.netnih.gov Additionally, bioactive carbazole alkaloids isolated from the plant Murraya koenigii have been shown to exhibit inhibitory activity against both topoisomerase I and II. nih.gov

However, while the broader carbazole family shows promise as a source of Topoisomerase I inhibitors, research specifically on this compound has pointed towards a different mechanism of action. Studies have identified this compound as an inhibitor of topoisomerase II, an enzyme that creates double-strand DNA breaks. ontosight.ai At present, there is a lack of specific scientific evidence demonstrating direct inhibitory activity of this compound against topoisomerase I.

Pim-Kinase Inhibition Studies

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. unibas.itresearchgate.net Overexpression of Pim kinases is associated with various hematologic and solid cancers. google.com

The carbazole scaffold has emerged as a promising framework for the development of potent Pim kinase inhibitors. unibas.it Extensive research has focused on synthetic carbazole derivatives, particularly those with a pyrrolo[2,3-a]carbazole structure. These compounds have shown high affinity and selectivity for Pim kinases, often in the nanomolar range. nih.govacs.orgresearchgate.net For example, certain pyrrolo[2,3-a]carbazole derivatives have demonstrated significant inhibition of Pim-1 and Pim-3. nih.govnih.gov Molecular docking studies suggest these inhibitors bind in a non-ATP competitive manner, which may contribute to their selectivity. acs.org

While the carbazole class is well-established for its Pim kinase inhibitory potential, specific studies evaluating this compound for this activity are not prevalent in the current body of scientific literature. The research has largely centered on more complex, often synthetically derived, carbazole structures like pyrazolocarbazoles and pyrrolocarbazoles. nih.govnih.gov

Below is a table summarizing the Pim kinase inhibitory activity of some representative carbazole derivatives.

| Compound | Scaffold | Target Kinase | IC₅₀ (µM) |

| Pyrrolo[2,3-a]carbazole Derivative (Compound 21) | Pyrrolo[2,3-a]carbazole | Pim-3 | ~0.5 |

| Pyrazolocarbazole Derivative (Compound 24) | 3,6-dihydropyrazolo[3,4-c]carbazole | Pim-1 | 0.04 - 0.1 |

| Pyrazolocarbazole Derivative (Compound 24) | 3,6-dihydropyrazolo[3,4-c]carbazole | Pim-3 | 0.04 - 0.1 |

| Pyrazolocarbazole Derivative (Compound 25) | 1,6-dihydropyrazolo[4,3-c]carbazole | Pim-3 | ~0.09 |

This table presents data for carbazole derivatives to illustrate the potential of the scaffold, not for this compound itself.

Antioxidant Properties and Free Radical Scavenging Activity

This compound and its analogues possess notable antioxidant properties. The ability to scavenge free radicals is a key aspect of their biological activity, potentially protecting cells from oxidative damage implicated in various diseases. chemrxiv.org

Studies have shown that carbazomycins can inhibit lipid peroxidation. frontiersin.orgnih.gov Carbazomycin B, a close structural analogue of this compound, has demonstrated strong activity against lipid peroxidation in rat brain homogenates and has shown the ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. frontiersin.orgnih.gov The antioxidant capacity of Carbazomycin B is reported to be stronger than that of this compound. chemrxiv.org This difference is attributed to the presence of a phenolic hydroxyl group at the C4 position in Carbazomycin B, whereas this compound has a methoxy group at the same position. chemrxiv.orgjst.go.jp The free hydroxyl group is more effective at donating a hydrogen atom to neutralize free radicals.

Neuroprotective Research and Associated Mechanisms

The carbazole scaffold is recognized as a valuable pharmacophore in the discovery of neuroprotective agents. echemcom.comnih.gov Carbazole derivatives have shown potential in mitigating neuronal damage associated with neurodegenerative diseases through various mechanisms, including the reduction of oxidative stress, inhibition of apoptosis (programmed cell death), and modulation of neuroinflammation. echemcom.comresearchgate.netnih.govnih.gov

Research on specific phyto-carbazole alkaloids, such as claulansine F, has demonstrated significant neuroprotective effects against induced cell death in neuronal cell lines. nih.gov The proposed mechanisms involve the scavenging of free radicals and preservation of mitochondrial integrity. nih.gov Furthermore, synthetic N-substituted carbazoles have been investigated for their ability to protect against neurotoxin-induced damage, with their efficacy linked to their antioxidative properties. nih.govnih.gov While the general class of carbazole alkaloids holds considerable promise for neuroprotection, dedicated research focusing specifically on the neuroprotective activities and mechanisms of this compound is limited. echemcom.comnih.gov

5-Lipoxygenase Inhibitory Activity

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibition of this enzyme is a therapeutic strategy for managing inflammatory diseases.

Significant research has identified potent 5-LO inhibitory activity within the carbazomycin family. bioaustralis.com Specifically, Carbazomycin B and Carbazomycin C have been confirmed as inhibitors of 5-lipoxygenase. chemrxiv.orgfrontiersin.orgnih.govjst.go.jpresearchgate.netiosrjournals.orgnih.govmedchemexpress.com In studies using rat basophilic leukemia (RBL-1) cell extracts, Carbazomycin B was found to inhibit 5-LO with a reported IC₅₀ value of 1.5 µM. researchgate.net There is currently no scientific literature indicating that this compound possesses similar 5-lipoxygenase inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For the carbazole class of molecules, these studies are crucial for optimizing potency and selectivity for various therapeutic targets. ingentaconnect.com

The biological activities of carbazole alkaloids are highly dependent on the type and position of substituents on the carbazole nucleus.

Antioxidant Activity: The substitution at the C4-position significantly impacts antioxidant potential. Carbazomycin B, with a hydroxyl (-OH) group at this position, exhibits stronger antioxidant and free-radical scavenging activity than this compound, which has a methoxy (-OCH₃) group at the same position. chemrxiv.org The phenolic hydroxyl group is a better hydrogen donor, which is key for neutralizing radicals.

Antimicrobial Activity: For antibacterial effects, the placement of substituents is critical. Studies on substituted carbazoles have shown that functional groups at the C-3 and C-6 positions have a greater influence on antibacterial properties than those at the C-2 and C-7 positions. echemcom.comlmaleidykla.lt The nature of the substituent also plays a role; for instance, carbazoles with iodide substitutes are more effective against Gram-positive bacteria, while those with bromide are more effective against Gram-negative bacteria. lmaleidykla.lt In some cases, electron-withdrawing groups can diminish antimicrobial activity. echemcom.com